Zotepine N,S-Dioxide-d6 Zotepine N,S-Dioxide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204442
InChI:
SMILES:
Molecular Formula: C₁₈H₁₂D₆ClNO₃S
Molecular Weight: 369.9

Zotepine N,S-Dioxide-d6

CAS No.:

Cat. No.: VC0204442

Molecular Formula: C₁₈H₁₂D₆ClNO₃S

Molecular Weight: 369.9

* For research use only. Not for human or veterinary use.

Zotepine N,S-Dioxide-d6 -

Specification

Molecular Formula C₁₈H₁₂D₆ClNO₃S
Molecular Weight 369.9

Introduction

Chemical Structure and Properties

Molecular Composition

Zotepine N,S-Dioxide-d6 has the molecular formula C18H12D6ClNO3S and a molecular weight of approximately 369.9 g/mol . It is also known by the synonym 2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide-d6. The compound is part of the class of compounds known as thienobenzodiazepines, which are characterized by their sulfur-containing heterocyclic structure.

Table 1: Comparison of Zotepine and Its Deuterated Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
ZotepineC18H18ClNOS331.86Parent compound, antipsychotic drug
Zotepine-d6C18H12D6ClNOS~337.9Six hydrogen atoms replaced with deuterium
Zotepine S-Oxide-d6C18H12D6ClNO2S~353.9Deuterated with oxidized sulfur atom
Zotepine N-Oxide-d6C18H12D6ClNO2S~353.9Deuterated with oxidized nitrogen atom
Zotepine N,S-Dioxide-d6C18H12D6ClNO3S369.9Deuterated with both nitrogen and sulfur atoms oxidized

The structure includes a thienobenzodiazepine core that contributes to its pharmacological activity. The presence of deuterium alters its isotopic composition, which influences its behavior in biological systems without significantly changing its chemical properties or binding affinity.

Physical and Chemical Characteristics

Zotepine N,S-Dioxide-d6 features several functional groups that define its chemical properties and reactivity. The compound incorporates:

  • A chlorine substituent that affects the compound's lipophilicity and receptor binding properties

  • An oxidized sulfur atom (S-oxide) that increases the compound's polarity

  • An oxidized nitrogen atom (N-oxide) that further modifies its pharmacological properties

  • Six deuterium atoms that replace hydrogen at specific positions in the molecule

The N,S-Dioxide form represents an oxidation state that may enhance its pharmacological properties or alter its metabolic pathway compared to the parent compound. This oxidation state makes the compound more polar than zotepine itself, potentially affecting its solubility, distribution, and excretion profiles in biological systems.

Zotepine N,S-Dioxide-d6 participates in several types of chemical reactions typical of sulfoxides and sulfones, making it an interesting compound for chemical analysis and modification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for analyzing these reactions and confirming the structure and purity of the final compound.

Synthesis and Production Methods

The synthesis of Zotepine N,S-Dioxide-d6 involves several key steps, including the incorporation of deuterium into the original zotepine structure and subsequent oxidation of both nitrogen and sulfur atoms. Common synthetic approaches include:

  • Hydrogen-deuterium exchange reactions under catalytic conditions

  • Chemical synthesis using deuterated starting materials

  • Selective oxidation of nitrogen and sulfur atoms in deuterated zotepine intermediates

The synthesis typically requires controlled conditions, such as specific temperatures and pressures, to ensure selective incorporation of deuterium and to minimize unwanted side reactions. The process must also carefully control the oxidation steps to ensure both the nitrogen and sulfur atoms are oxidized correctly to form the N,S-dioxide derivative.

During synthesis, careful monitoring of reaction progress and product purity is essential to ensure the correct placement of deuterium atoms and the appropriate oxidation states of nitrogen and sulfur. These requirements make the synthesis of Zotepine N,S-Dioxide-d6 a technically challenging process that demands expertise in organic synthesis and isotopic labeling techniques.

Pharmacological Profile

Comparison with Parent Compound

While Zotepine N,S-Dioxide-d6 shares similar pharmacological characteristics with zotepine, the deuteration and oxidation modifications create important distinctions that are particularly valuable for research purposes. Zotepine itself has been shown to be an efficacious antipsychotic with a side effect profile that compares favorably with other atypical antipsychotics regarding metabolic effects and movement disorders .

Table 2: Pharmacological Comparison Between Zotepine and Zotepine N,S-Dioxide-d6

PropertyZotepineZotepine N,S-Dioxide-d6
Primary UseClinical treatment of schizophreniaResearch tool for metabolic studies
Receptor BindingAntagonism at D2, 5-HT2A, and noradrenaline receptorsSimilar receptor binding profile to zotepine
Metabolic StabilityNormal metabolic ratePotentially increased metabolic stability due to deuteration
Bioavailability7-13% (oral) May differ due to physicochemical property changes
MetabolismN-desmethylation to norzotepine (30-40%) Altered metabolic pathways due to N,S-dioxide modification
Elimination Half-life13.7-15.9 hours Potentially extended due to deuterium kinetic isotope effect
Tracking in Biological SystemsChallenging without special labelingEasily tracked via mass spectrometry due to deuterium labeling

The primary difference between Zotepine N,S-Dioxide-d6 and its parent compound lies in their metabolic stability and behavior. The deuterium substitution creates a kinetic isotope effect that can slow down certain metabolic reactions, potentially resulting in a longer half-life and altered metabolic pathway. The oxidation of both nitrogen and sulfur atoms further modifies the compound's metabolism and excretion profile.

Research Applications

Pharmacokinetic Studies

Zotepine N,S-Dioxide-d6 is particularly valuable in pharmacokinetic studies due to its isotopic labeling, enabling researchers to trace the compound's metabolism and distribution within biological systems with high precision. The deuterium labeling allows the compound to be easily distinguished from endogenous molecules and non-deuterated metabolites using mass spectrometry techniques.

This property makes Zotepine N,S-Dioxide-d6 an excellent tool for:

  • Tracking the metabolic fate of zotepine in vivo

  • Identifying specific metabolic pathways and enzymes involved in zotepine metabolism

  • Studying the rate and extent of metabolism under various conditions

  • Investigating potential drug-drug interactions involving zotepine

The incorporation of deuterium atoms creates distinctive mass spectral patterns that can be easily identified using modern analytical techniques, allowing researchers to follow the compound's biotransformation with unprecedented accuracy. This capability is particularly important for understanding the complex metabolic fate of zotepine, which undergoes multiple transformations in the body.

Metabolic Pathway Investigations

The compound serves as a valuable reference standard in studies investigating the metabolic pathways of zotepine. By comparing the behavior of Zotepine N,S-Dioxide-d6 with the parent compound, researchers can:

  • Identify key metabolites and their formation pathways

  • Determine the role of specific cytochrome P450 enzymes in zotepine metabolism

  • Assess the impact of genetic polymorphisms on zotepine metabolism

  • Evaluate the potential for metabolic bioactivation or toxicity

These investigations are critical for understanding the pharmacological properties of zotepine and for developing improved antipsychotic medications with optimized efficacy and safety profiles. The N,S-dioxide form represents an oxidation state that may enhance pharmacological properties or alter metabolic pathways compared to the parent compound, providing additional insights into potential active metabolites or detoxification pathways.

Current Research Findings

Current research involving Zotepine N,S-Dioxide-d6 is primarily focused on its utility as a tool for studying zotepine's pharmacokinetics and metabolism. The compound enables researchers to gain insights into how zotepine is processed by the body, which can inform the development of dosing regimens and help identify potential drug interactions.

Research has shown that Zotepine N,S-Dioxide-d6 can be used to accurately trace the oxidative metabolism of zotepine, which is an important pathway for its clearance from the body. By tracking this deuterated derivative, researchers can better understand the role of N-oxidation and S-oxidation in zotepine's metabolic fate.

The compound can undergo various chemical reactions typical of sulfoxides and sulfones, providing valuable information about the chemical behavior of these functional groups in biological systems. These studies contribute to our understanding of the pharmacological properties of zotepine and may lead to the development of improved antipsychotic medications.

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